molecular formula C7H13N3 B2461454 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine CAS No. 1314909-50-6

3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine

Cat. No.: B2461454
CAS No.: 1314909-50-6
M. Wt: 139.202
InChI Key: GGQSBSVBYVTPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a propan-1-amine chain.

Mechanism of Action

Target of Action

Compounds containing the imidazole moiety, which is structurally similar to the pyrazole moiety, have been reported to show a broad range of biological activities . They are known to interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s known that this compound can be synthesized by reacting 3-(1h-pyrazol-1-yl)propan-1-amine with a methylating agent

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been found to interact with a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It’s known that this compound is a white crystalline solid or colorless liquid that is easily soluble in water and some organic solvents . This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

Given the wide range of biological activities associated with pyrazole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine can be influenced by various environmental factors. For instance, its solubility suggests that it could be affected by the pH and ionic strength of its environment . Additionally, as with any chemical compound, factors such as temperature and light exposure could potentially affect its stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with a methylating agent to introduce the methyl group at the 1-position of the pyrazole ring . This reaction typically requires a solvent such as ethanol and a base like sodium bicarbonate to facilitate the methylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives. Substitution reactions can result in a wide range of functionalized pyrazole compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3-(2-methylpyrazol-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-10-7(3-2-5-8)4-6-9-10/h4,6H,2-3,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQSBSVBYVTPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314909-50-6
Record name 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.